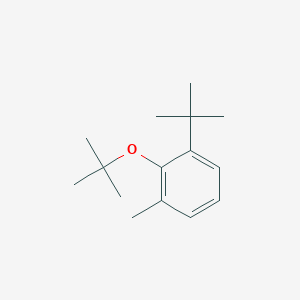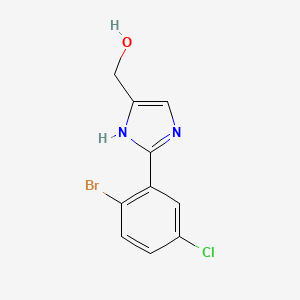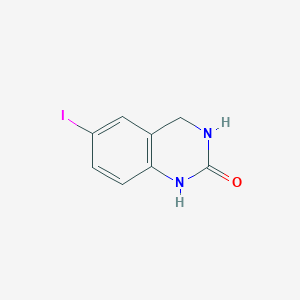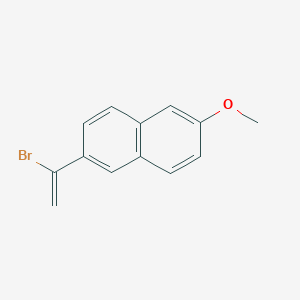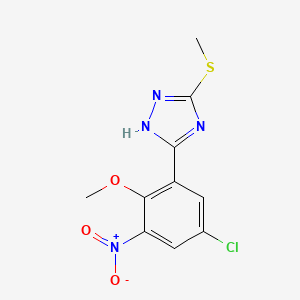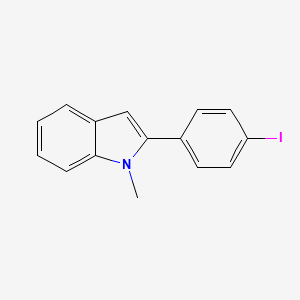
2-(4-Iodophenyl)-1-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenyl)-1-methylindole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of an iodine atom in the phenyl ring of this compound makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 2-(4-Iodophenyl)-1-methylindole typically involves the iodination of 1-methylindole followed by a coupling reaction with an appropriate phenyl derivative. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(4-Iodophenyl)-1-methylindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenyl)-1-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Iodophenyl)-1-methylindole involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can form halogen bonds with target molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
2-(4-Iodophenyl)-1-methylindole can be compared with other similar compounds such as:
2-(4-Bromophenyl)-1-methylindole: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and biological activity due to the different halogen atom.
2-(4-Chlorophenyl)-1-methylindole: Contains a chlorine atom in the phenyl ring. It has distinct chemical properties and applications compared to the iodine derivative.
2-(4-Fluorophenyl)-1-methylindole:
Eigenschaften
Molekularformel |
C15H12IN |
|---|---|
Molekulargewicht |
333.17 g/mol |
IUPAC-Name |
2-(4-iodophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12IN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3 |
InChI-Schlüssel |
WUUDAYIIWZARPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)



